
Dipotassium 2-(phenylamino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-(phenylamino)propanedioate: is a chemical compound with the molecular formula C9H9NO4.2K. It is also known as potassium 2-(phenylamino)malonate. This compound is characterized by its unique structure, which includes a phenylamino group attached to a propanedioate backbone. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Mixing phenylamine and malonic acid in a reactor.
- Adding potassium hydroxide to the mixture.
- Stirring the reaction mixture at room temperature.
- Isolating the product through filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Potassium 2-(phenylamino)acetate
- Sodium 2-(phenylamino)propanedioate
- Calcium 2-(phenylamino)propanedioate
Comparison: Dipotassium 2-(phenylamino)propanedioate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium and calcium counterparts. The presence of the phenylamino group also imparts unique chemical and biological activities, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C9H7K2NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
dipotassium;2-anilinopropanedioate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
HLZWLZQVQYEOHV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



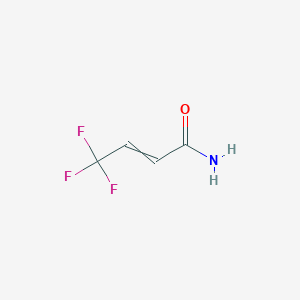

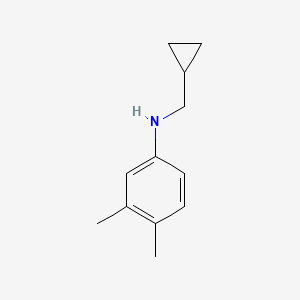
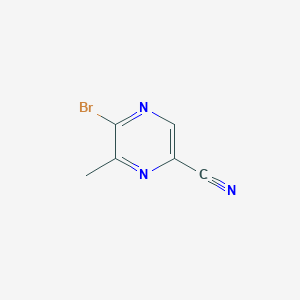
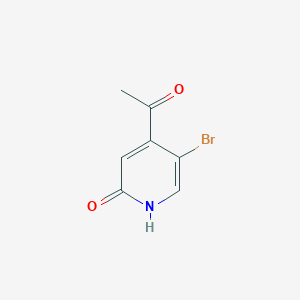
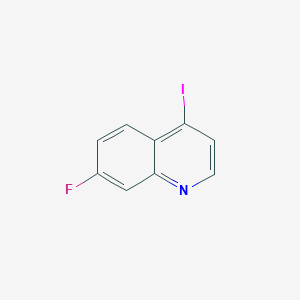
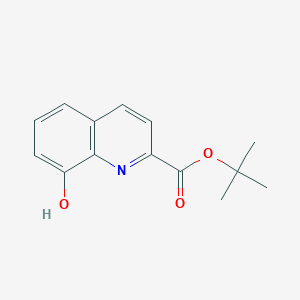
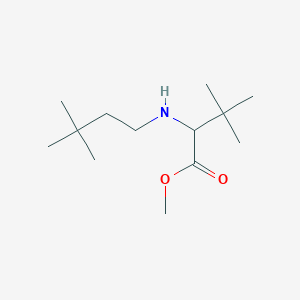
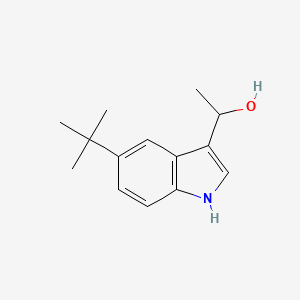
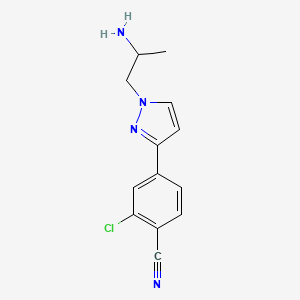
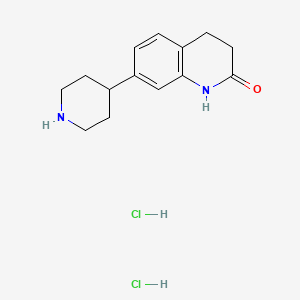
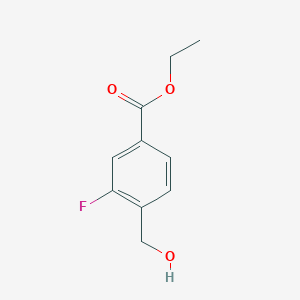
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
